(+)-cis-Chrysanthemic acid

概述

描述

(+)-cis-Chrysanthemic acid is a naturally occurring organic compound that belongs to the class of chrysanthemic acids. It is a key component in the synthesis of pyrethroid insecticides, which are widely used due to their effectiveness and low toxicity to mammals. The compound is characterized by its cis configuration, which refers to the specific arrangement of atoms around its double bond.

准备方法

Synthetic Routes and Reaction Conditions

(+)-cis-Chrysanthemic acid can be synthesized through several methods. One common approach involves the cyclization of geraniol or nerol, which are naturally occurring terpenes. The cyclization reaction is typically catalyzed by acids or bases under controlled conditions to ensure the formation of the desired cis isomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to enhance yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization.

化学反应分析

Types of Reactions

(+)-cis-Chrysanthemic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chrysanthemic acid derivatives.

Reduction: Reduction reactions can convert the compound into different isomers or related compounds.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various chrysanthemic acid derivatives, which can be further utilized in the synthesis of pyrethroid insecticides and other related compounds.

科学研究应用

Insecticidal Applications

One of the most notable applications of (+)-cis-chrysanthemic acid is in the development of insecticides. Its esters exhibit potent insecticidal properties, particularly against mosquitoes and other harmful insects.

Case Studies

- Pyrethroid Development : Research has demonstrated that esters derived from this compound are effective as active ingredients in pyrethroid insecticides. These compounds are known for their low toxicity to mammals while being highly effective against insects .

- Field Trials : Field trials have shown that formulations containing this compound provide effective control over mosquito populations, significantly reducing their numbers in treated areas .

Pharmaceutical Applications

Beyond its use in agriculture, this compound has potential applications in pharmaceuticals due to its unique biological activity.

Antimicrobial Properties

Studies indicate that derivatives of this compound exhibit antimicrobial effects, making them candidates for developing new antibiotics or antifungal agents. The mechanism involves disrupting microbial cell membranes, leading to cell lysis .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For example, it can be transformed into other cyclic compounds with enhanced biological activities through chemical modifications such as ozonolysis and oxidation .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.

Synthetic Pathways

- Regiocontrolled Transformations : Researchers have developed methods to synthesize other useful compounds from this compound using regioselective reactions. This includes the synthesis of homocaronic acids and other derivatives that find applications in various chemical industries .

- Chiral Synthesis : The compound's chirality makes it valuable for producing enantiomerically pure substances, which are crucial in pharmaceuticals where specific stereochemistry can affect efficacy and safety .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Insecticides | Effective against mosquitoes and harmful insects | Field trials show significant population reduction |

| Pharmaceuticals | Potential antimicrobial properties | Disruption of microbial cell membranes observed |

| Organic Synthesis | Building block for complex molecules | Regiocontrolled transformations yielding bioactive compounds |

作用机制

The mechanism of action of (+)-cis-Chrysanthemic acid primarily involves its interaction with the nervous system of insects. The compound targets sodium channels in nerve cells, disrupting normal nerve function and leading to paralysis and death of the insect. This selective toxicity makes it an effective insecticide with minimal impact on non-target organisms.

相似化合物的比较

Similar Compounds

Similar compounds to (+)-cis-Chrysanthemic acid include:

Trans-Chrysanthemic acid: Another isomer with different spatial arrangement of atoms.

Pyrethric acid: A related compound used in the synthesis of pyrethroids.

Permethrin: A synthetic pyrethroid with similar insecticidal properties.

Uniqueness

This compound is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. This configuration enhances its effectiveness as an insecticide and contributes to its selective toxicity towards insects.

生物活性

(+)-cis-Chrysanthemic acid is a bicyclic monocarboxylic acid derived from chrysanthemum flowers, known for its potential applications in agriculture and pharmaceuticals. This compound has garnered attention due to its biological activities, including insecticidal properties and effects on human health. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

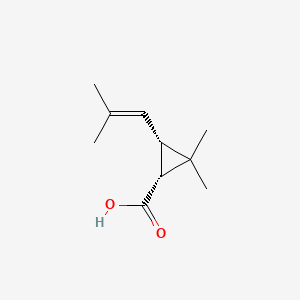

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₈O₂

- Structural Formula :

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

-

Insecticidal Activity

- This compound exhibits significant insecticidal properties, particularly against agricultural pests. Studies have shown that it acts as a potent neurotoxin to various insects, disrupting their nervous systems and leading to mortality.

- A study reported that formulations containing this acid demonstrated high efficacy against aphids and other common pests in agricultural settings .

-

Antimicrobial Properties

- Research indicates that this compound possesses antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing inhibitory effects that suggest its potential use as a natural preservative or therapeutic agent .

- The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

-

Pharmacological Effects

- Investigations into the pharmacological properties of this compound have revealed potential anti-inflammatory and analgesic effects. These findings suggest that it may have applications in pain management and inflammatory conditions .

- In vitro studies have demonstrated its ability to modulate cytokine production, which is critical in inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Insecticidal | High efficacy | |

| Antimicrobial | Moderate efficacy | |

| Anti-inflammatory | Potentially effective |

Table 2: Insecticidal Efficacy Against Various Pests

Case Study 1: Agricultural Application

A field study conducted in a controlled environment tested the effectiveness of a formulation containing this compound against aphid populations in crops. The results indicated a reduction in pest populations by over 80% within two weeks of application, demonstrating its viability as a natural insecticide.

Case Study 2: Antimicrobial Testing

In vitro testing evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 250 µg/mL for both bacteria, indicating substantial antimicrobial potential suitable for further development in clinical settings.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound production through biocatalytic processes. For instance, microbial reduction methods have shown promise in producing this compound with high selectivity and yield . This approach not only enhances sustainability but also reduces environmental impact compared to traditional synthetic methods.

属性

IUPAC Name |

(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOPRKKSAJMMEW-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1[C@H](C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26771-11-9, 2935-23-1, 15259-78-6 | |

| Record name | (1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26771-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysanthemic acid dl-cis-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-cis-Chrysanthemumic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026771119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-(±)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-Chrysanthemum monoCarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSANTHEMIC ACID, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7V8620AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHRYSANTHEMIC ACID, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3B3RQ0Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+)-cis-chrysanthemic acid?

A1: this compound has the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol.

Q2: How is this compound synthesized?

A2: Several synthetic routes have been explored for this compound:

- Resolution of racemic mixtures: (±)-cis-Chrysanthemic acid can be resolved into its enantiomers, including this compound, using chiral resolving agents like quinine [, ].

- Total synthesis: Researchers have developed stereospecific total synthesis routes, for example, using alicyclic Claisen rearrangement or starting from readily available compounds like (–)-d-pantolactone [, ].

- Starting from β,γ-unsaturated cyclohexanol: This method utilizes 2,2,5,5-tetramethylcyclohexane-1,3-dione as a precursor and involves several intermediates [].

Q3: What are the key spectroscopic data points for identifying this compound?

A3: While the provided abstracts don't offer specific spectroscopic data, 13C NMR spectroscopy can distinguish between the cis and trans isomers of chrysanthemic acid. Notably, three-bond 13C-1H coupling constants [3J(C,H)] are helpful for determining the stereochemistry of chrysanthemic acid derivatives [].

Q4: How does this compound lactonize?

A4: In boiling dilute sulfuric acid, this compound undergoes lactonization to form the crystalline (+)-cis-dihydrochrysanthemo-δ-lactone. This reaction is reversible, demonstrating lacto-enoic tautomerism [].

Q5: What happens when this compound is treated with thionyl chloride and pyridine?

A5: Treatment of a cyclopropanediol derived from this compound with thionyl chloride and pyridine yields an unusual eight-membered cyclic sulfite: 6,6,9,9-tetramethyl-3,5-dioxa-4-thiabicyclo[6.1.0]nonane 4-oxide [].

Q6: What is the difference between cis- and trans-chrysanthemic acid?

A6: Cis- and trans-chrysanthemic acid are geometric isomers, differing in the spatial arrangement of substituents around the cyclopropane ring. The cis isomer has the carboxyl group and the isobutenyl group on the same side of the cyclopropane ring, while the trans isomer has them on opposite sides.

Q7: Why is the stereochemistry of chrysanthemic acid important for its insecticidal activity?

A7: The stereochemistry of chrysanthemic acid significantly influences the insecticidal activity of its esters. For example, esters derived from (+)-trans-chrysanthemic acid are generally more toxic to insects than those derived from the (+)-cis isomer [].

Q8: How do pyrethroids, synthesized from this compound, impact insects?

A8: While this specific detail is not elaborated upon in the provided abstracts, pyrethroids are known to target the nervous system of insects, disrupting nerve function and ultimately leading to paralysis and death.

Q9: Do pyrethroids affect mites differently than insects?

A10: Yes, some pyrethroids exhibit phagodeterrent effects on mites, causing feeding avoidance. This has been observed in the bulb mite Rhizoglyphus robini, where various pyrethroids and their degradation products induced deterrent responses [].

Q10: What is the environmental fate of pyrethroids derived from this compound?

A11: While specific degradation pathways are not discussed in the abstracts, it is known that pyrethroids can undergo degradation in the environment through processes like photolysis (breakdown by light) and hydrolysis []. Understanding their environmental persistence and potential effects on non-target organisms is crucial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。